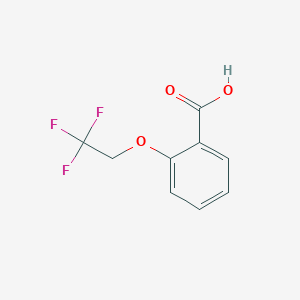

2-(2,2,2-Trifluoroethoxy)benzoic acid

Descripción general

Descripción

2-(2,2,2-Trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzoic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C9H7F3O3, and it has a molecular weight of 220.15 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)benzoic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable benzoic acid derivative. One common method includes the reaction of 2,2,2-trifluoroethanol with 5-bromo-2-chlorobenzoic acid in the presence of a base to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or trichloroethylene and may require the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yields and purity of the final product . The scalability of the synthesis process is crucial for its application in various industries.

Análisis De Reacciones Químicas

1.1. Direct Substitution

The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is synthesized via nucleophilic aromatic substitution. Starting with 2,5-dibromotoluene , reaction with sodium 2,2,2-trifluoroethoxide in N,N-dimethylformamide (DMF) under copper catalysis (e.g., CuSO₄) at 85–105°C replaces bromine atoms with trifluoroethoxy groups . Oxidation of the resulting 2,5-bis(2,2,2-trifluoroethoxy)toluene using potassium permanganate or sodium permanganate converts the methyl group to a carboxylic acid .

| Reaction Step | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic substitution | Na⁺[CF₃CH₂O⁻], CuSO₄, DMF | 85–105°C | 2,5-bis(2,2,2-trifluoroethoxy)toluene |

| Oxidation | KMnO₄/NaMnO₄, aqueous methanol | 81°C, pH adjustment | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid |

1.2. Alternate Routes

Alternative methods involve 5-bromo-2-chlorobenzoic acid reacting with 2,2,2-trifluoroethanol in the presence of a copper complex (e.g., EDTA-copper ammonium complex) and DMF at 20°C for 4 hours . This step forms the bis-trifluoroethoxy benzoic acid after pH adjustment and crystallization .

2.2. Pyridine Intermediate Route

To improve selectivity, the acid chloride reacts with 2-(aminomethyl)pyridine , followed by catalytic hydrogenation of the pyridine ring to yield Flecainide . This two-step process is preferred commercially due to better regioselectivity .

2.3. Cyanomethyl Ester Formation

Another pathway involves forming a cyanomethyl ester using haloacetonitrile (XCH₂CN, X = Cl, Br, I) and reacting it with amines like 2-(aminomethyl)piperidine .

3.1. Pharmaceutical Development

-

Flecainide Synthesis : The di-substituted acid is a key intermediate in Flecainide production, used to treat ventricular tachycardia .

-

Biological Activity : Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)phenyl compounds show anticancer (e.g., glioblastoma) and antidiabetic properties, attributed to the electron-withdrawing trifluoroethoxy groups .

3.2. Polymer and Material Science

The trifluoroethoxy group imparts thermal stability and chemical resistance , making the compound valuable in specialty polymers for automotive and electronics industries .

Challenges and Limitations

-

Stoichiometric Inefficiency : Using 1,4-dibromobenzene requires 8 equivalents of trifluoroethanol for full substitution, leading to incomplete conversion and impurities .

-

Acid Chloride Instability : The acid chloride intermediate is liquid and unstable, necessitating immediate use post-synthesis .

-

Isomeric Complexity : Direct acylation of piperidine derivatives yields mixtures of acylated isomers, complicating purification .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

One of the most notable applications of 2-(2,2,2-trifluoroethoxy)benzoic acid is its role as an intermediate in the synthesis of the antiarrhythmic drug Flecainide. The compound 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid serves as a crucial precursor for Flecainide acetate and its pharmaceutically acceptable salts. The synthesis process typically involves multiple steps starting from halogenated benzoic acids or their derivatives, which react with 2,2,2-trifluoroethanol in the presence of strong bases and copper catalysts to yield the desired product .

Mechanism of Action

Flecainide works by blocking sodium channels in cardiac tissues, thus stabilizing the cardiac membrane and preventing arrhythmias. The incorporation of the trifluoroethoxy moiety enhances the lipophilicity and metabolic stability of the drug, contributing to its efficacy .

Analytical Chemistry

Use in Chromatography

The compound is employed in analytical chemistry as a standard for high-performance liquid chromatography (HPLC). Its unique chemical structure allows it to be used as a reference material for method development and validation processes in pharmaceutical analysis. This is particularly useful for quantifying other compounds that may be present in complex mixtures or formulations .

Toxicological Studies

Due to its potential toxicity (harmful if swallowed; causes skin irritation), this compound is also utilized in toxicological studies to assess safety profiles for pharmaceuticals and other chemical products .

Material Science

Synthesis of Functional Polymers

Research has indicated that derivatives of this compound can be used to synthesize functional polymers with enhanced thermal stability and chemical resistance. These materials are useful in various applications including coatings and adhesives that require robust performance under harsh conditions .

Potential Applications in Nanotechnology

There is ongoing research into using trifluoroethoxy-substituted compounds for developing nanomaterials. Their unique properties may allow for better dispersion in solvents and enhanced interaction with biological systems, making them candidates for drug delivery systems and imaging agents .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceutical | Intermediate for Flecainide synthesis | Enhances drug properties |

| Analytical Chemistry | HPLC standard | Important for method validation |

| Toxicology | Safety assessment | Evaluates potential health risks |

| Material Science | Synthesis of functional polymers | Improved thermal stability |

| Nanotechnology | Development of nanomaterials | Potential for drug delivery applications |

Mecanismo De Acción

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(2,2,2-Trifluoroethoxy)benzoic acid include:

- 2-(2,2,2-Trifluoroethoxy)phenylboronic acid

- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid

- [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties such as higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions . These properties make it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Actividad Biológica

2-(2,2,2-Trifluoroethoxy)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a trifluoroethoxy group, which is known to enhance the bioactivity of various organic molecules. The following sections will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a benzoic acid moiety substituted with a trifluoroethoxy group. This structural modification is believed to influence its interaction with biological targets.

Synthesis : The synthesis of this compound typically involves the reaction of halobenzoic acids with 2,2,2-trifluoroethanol. Various methods have been documented to optimize yield and purity during synthesis .

Research indicates that compounds containing the trifluoroethoxy group exhibit enhanced binding affinities to specific protein targets. For instance, studies have shown that derivatives of this compound demonstrate significant binding to Aurora A kinase (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in cancer progression and angiogenesis .

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of 1,3-thiazolidin-4-one derivatives linked to the 2-(2,2,2-trifluoroethoxy)phenyl moiety against glioblastoma cells (LN229). The findings revealed that these derivatives exhibited potent cytotoxic effects through mechanisms including apoptosis induction and cell cycle arrest .

Key Findings :

- IC50 Values : The IC50 values for selected derivatives ranged from 8.14 µM to 10.48 µM, indicating effective concentrations required for a 50% reduction in cell viability .

- Apoptosis Induction : Assays demonstrated significant DNA fragmentation in treated cells, confirming the apoptotic effect induced by these compounds .

Case Studies

-

Study on Anti-Cancer Activity : A study investigated the effects of various synthesized compounds derived from this compound on glioblastoma cells. The results indicated that specific derivatives not only inhibited cell growth but also promoted apoptosis through DNA damage mechanisms .

Compound IC50 (µM) % Cell Death 5b 10.14 51.58 5d 8.14 50.12 5m 10.48 53.65

Pharmacological Applications

The incorporation of the trifluoroethoxy group has been linked to improved pharmacokinetic properties in drug development. For instance, compounds featuring this moiety have been explored as potential candidates for anti-diabetic and anti-cancer therapies due to their ability to modulate metabolic pathways and inhibit tumor growth .

Propiedades

IUPAC Name |

2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVXZKNHBRXZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.